molecular formula C9H18N2O2 B1278654 1-Boc-3-(Aminomethyl)azetidine CAS No. 325775-44-8

1-Boc-3-(Aminomethyl)azetidine

Cat. No. B1278654
M. Wt: 186.25 g/mol
InChI Key: XSJPKMUFBHSIRA-UHFFFAOYSA-N
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Description

The compound "1-Boc-3-(Aminomethyl)azetidine" is a derivative of azetidine, a four-membered nitrogen-containing ring, which is of significant interest in medicinal chemistry due to its structural similarity to beta-lactam antibiotics and its potential as a bioisostere for other saturated nitrogen heterocycles . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines, and its presence in this compound suggests its utility in synthetic applications where deprotection is required under mild conditions .

Synthesis Analysis

The synthesis of 1-Boc-3-(Aminomethyl)azetidine derivatives can be achieved through various synthetic routes. One approach involves starting from Boc-protected 3-azetidinone and Boc-protected 3-azetidinal, leading to the creation of novel 3-aminoazetidine derivatives . Another method includes the radical addition of xanthates to Boc-protected azetine, followed by reductive dexanthylation to yield variously substituted azetidines . Additionally, the synthesis of related compounds such as 3-fluoroazetidine-3-carboxylic acid has been reported, where the N-protecting group is changed to a Boc-group to allow further functionalization .

Molecular Structure Analysis

The molecular structure of 1-Boc-3-(Aminomethyl)azetidine is characterized by the presence of a four-membered azetidine ring, which imparts unique steric and electronic properties to the molecule. The Boc group provides steric bulk and protects the amine functionality, while the aminomethyl group offers a site for further substitution and functionalization, which can be exploited in the synthesis of complex molecules such as pharmaceuticals .

Chemical Reactions Analysis

1-Boc-3-(Aminomethyl)azetidine can undergo various chemical reactions due to its reactive sites. For instance, the aminomethyl group can participate in nucleophilic substitution reactions, as seen in the synthesis of 3-amino and 3-mercapto-azetidine derivatives . The Boc group can be removed under acidic conditions, providing access to the free amine for further reactions . Additionally, the azetidine ring can be opened under certain conditions, which can be useful for the synthesis of other heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-3-(Aminomethyl)azetidine are influenced by its molecular structure. The Boc group increases the molecular weight and volume, affecting solubility and reactivity. The azetidine ring's strain and nitrogen's basicity are important factors in its reactivity profile. These properties are crucial for the compound's behavior in biological systems and its potential as a building block in medicinal chemistry .

Scientific Research Applications

Synthesis of New Amino Acid Derivatives

1-Boc-3-(Aminomethyl)azetidine has been utilized in the synthesis of new azetidine and oxetane amino acid derivatives. The synthesis involves a DBU-catalyzed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles. These synthetic routes have led to functionalized 3-substituted 3-(acetoxymethyl)azetidines, contributing significantly to the diversification of novel heterocyclic amino acid derivatives (Gudelis et al., 2023).

Modular Synthesis of Azetidines and Pyrroles

A convergent route using Boc-protected azetine has been developed for the synthesis of variously substituted azetidines and 4-aminomethylpyrroles. This method involves radical addition and subsequent treatments, allowing the synthesis of 2,4-disubstituted and 2,3,4-trisubstituted pyrroles, and polycyclic compounds with a protected aminomethyl group at position-4. This approach represents a significant advancement in the modular synthesis of these compounds (Han & Zard, 2015).

Development in Synthetic Chemistry of Azetidines

1-Boc-3-(Aminomethyl)azetidine contributes to the synthetic chemistry of azetidines, which is crucial in medicinal chemistry and natural products. Its role as an amino acid surrogate and its potential in peptidomimetic and nucleic acid chemistry are noteworthy. Azetidines also have prospects in catalytic processes like Henry, Suzuki, Sonogashira, and Michael additions. They represent a class of strained compounds, making them excellent candidates for ring-opening and expansion reactions (Mehra et al., 2017).

Facilitating Synthesis of Fluorinated Compounds

The compound has been used in the successful synthesis pathway of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid with high potential in medicinal chemistry. This pathway is crucial for the synthesis of new fluorinated heterocyclic amino acids (Van Hende et al., 2009).

Continuous Flow Synthesis of Azetidines

1-Boc-3-(Aminomethyl)azetidine is used in continuous flow synthesis, showcasing an advancement in the generation and functionalization of lithiated four-membered aza-heterocycles. This methodology addresses sustainability concerns and allows easy handling of lithiated intermediates at higher temperatures compared to batch processing (Colella et al., 2021).

Safety And Hazards

“1-Boc-3-(Aminomethyl)azetidine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products .

properties

IUPAC Name

tert-butyl 3-(aminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJPKMUFBHSIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443372
Record name 1-Boc-3-(Aminomethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-(Aminomethyl)azetidine

CAS RN

325775-44-8
Record name 1-Boc-3-(Aminomethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(aminomethyl)azetidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MT Rahman, AM Decker, TL Langston… - Journal of medicinal …, 2020 - ACS Publications
Increasing evidence implicates the orphan G protein-coupled receptor 88 (GPR88) in a number of striatal-associated disorders. In this study, we report the design and synthesis of a …
Number of citations: 10 pubs.acs.org

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